6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a dihydroquinolin-4-one core substituted with a fluorine atom at position 6, a propyl group at position 1, and a 1,2,4-oxadiazole ring linked to a thiophen-2-yl moiety at position 2. The fluorine atom enhances metabolic stability and bioavailability, while the propyl chain may influence lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
6-fluoro-1-propyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-7-22-10-13(16(23)12-9-11(19)5-6-14(12)22)18-20-17(21-24-18)15-4-3-8-25-15/h3-6,8-10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTPNIFGXJUQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
The presence of a thiophene nucleus in the compound suggests that it may interact with its targets in a manner similar to other thiophene derivatives. For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters, which are often used in the design of new drugs, can be influenced by water, as these compounds are only marginally stable in water.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids and their esters, which are often used in the design of new drugs, can be influenced by water, as these compounds are only marginally stable in water. Therefore, the presence of water in the environment could potentially affect the action and stability of this compound.
Biological Activity
6-Fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS Number: 1251611-12-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.3861 g/mol. The structure features a quinoline core substituted with a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing quinoline and oxadiazole scaffolds exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research has demonstrated that derivatives similar to this compound can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- Apoptosis Induction : The compound's structural features may facilitate interactions with cellular targets that trigger apoptotic pathways. For instance, studies on related compounds have shown increased subG0/G1 fractions in treated cells, indicating apoptosis .
Anti-inflammatory Activity
The oxadiazole moiety is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators such as PGE2, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that compounds derived from quinoline and thiophene frameworks possess antimicrobial properties. These compounds have been evaluated against various bacterial strains and have shown effective inhibition, indicating their potential as antimicrobial agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against different cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Cell cycle arrest |
| MCF7 | 15 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- Structural Differences :
- Position 1 : Ethyl group (vs. propyl in the target compound).
- Oxadiazole Substituent : Pyridin-3-yl (vs. thiophen-2-yl).
- Pyridine introduces a basic nitrogen, enabling hydrogen bonding with targets, whereas thiophene’s sulfur atom may enhance π-π interactions. Bioactivity differences could arise from these electronic variations .
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 931364-59-9)
- Structural Differences :
- Position 1 : (4-Fluorophenyl)methyl group (vs. propyl).
- Oxadiazole Substituent : 4-Methylphenyl (vs. thiophen-2-yl).
- Implications: The aromatic (4-fluorophenyl)methyl group increases molecular rigidity and may improve target binding via aromatic stacking. Molecular weight (439.5 g/mol) is higher than the target compound’s estimated value, suggesting differences in solubility .
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
- Structural Differences: Core Structure: Imidazolidine-2,4-dione (vs. dihydroquinolin-4-one). Oxadiazole Substituent: Complex aryl-sulfonyl and trifluoromethyl groups (vs. thiophen-2-yl).
- Implications :
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid
- Structural Differences: Oxadiazole Type: 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole in the target compound). Backbone: Acetic acid derivative (vs. dihydroquinolin-4-one).
- Implications: The 1,3,4-oxadiazole isomer and hydroxyethoxy-thiophene side chain confer distinct electronic properties. This contrasts with the target compound’s unexplored binding behavior .
Preparation Methods
Synthesis of the Quinoline Core
The quinoline core is typically constructed via a Friedländer annulation , which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound, 6-fluoro-1-propyl-1,4-dihydroquinolin-4-one serves as the foundational structure.
Example Protocol
-
Starting Materials : 2-Amino-5-fluorobenzaldehyde and propyl vinyl ketone.
-
Conditions : Catalytic p-toluenesulfonic acid (p-TsOH, 10 mol%) in refluxing ethanol (78°C, 12 h).
The fluorine atom is introduced either during the annulation using fluorinated precursors or via post-synthetic electrophilic fluorination.
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized through a cyclodehydration reaction between a nitrile oxide and an amidoxime. For the thiophen-2-yl-substituted oxadiazole:
Key Steps
-
Synthesis of Amidoxime : Thiophene-2-carboxamide is treated with hydroxylamine hydrochloride in ethanol (reflux, 6 h).
-
Cyclodehydration : The amidoxime reacts with trichloroacetonitrile in the presence of NaHCO₃ (rt, 4 h) .
Reaction Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime formation | NH₂OH·HCl, EtOH, reflux | 85% |
| Cyclodehydration | Cl₃CCN, NaHCO₃, rt | 78% |
Suzuki-Miyaura Cross-Coupling
The critical coupling of the oxadiazole-thiophene moiety to the quinoline core employs a palladium-catalyzed Suzuki-Miyaura reaction .
Optimized Protocol
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
-
Base : Aqueous Na₂CO₃ (2 M).
-
Solvent : Degassed 1,4-dioxane/H₂O (4:1).
Data Table
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 2.5 h |
| Yield | 79% |
| Purity (HPLC) | >95% |
Mechanistic Insight : The boronic ester intermediate (e.g., benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate) couples with 4-bromo-1,3-thiazole derivatives under these conditions .
Final Functionalization and Purification
Post-coupling, the propyl group is introduced via alkylation at the quinoline nitrogen:
-
Alkylation Agent : 1-Bromopropane (1.2 equiv).
-
Base : K₂CO₃ in DMF (60°C, 6 h).
-
Yield : ~70% after column chromatography (SiO₂, ethyl acetate/hexane) .
Purification Methods
-
Normal-Phase Chromatography : Biotage SNAP cartridges (KP-sil, 40–63 µm) with isocratic elution (65% ethyl ether in isohexane).
-
Recrystallization : Ethanol/water (7:3) at −20°C.
Industrial-Scale Optimization
For scalable production, continuous flow reactors and microwave-assisted synthesis reduce reaction times:
-
Microwave Conditions : 120°C, 45 min, Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), DME/H₂O .
-
Yield Improvement : 75% (vs. 79% batch), with 20% reduced catalyst loading.
Analytical Characterization
Critical quality control metrics include:
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Conditions | Catalysts/Solvents | Yield Optimization Tips |
|---|---|---|---|
| Quinoline core formation | Reflux in ethanol/HCl (6–8 hrs) | H₂SO₄, acetic anhydride | Monitor pH for cyclization |
| Oxadiazole coupling | 100°C, 12 hrs under N₂ | I₂, DMSO | Use excess nitrile precursor |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Assign peaks for fluorine (δ ~110–120 ppm for ¹⁹F coupling), thiophene protons (δ 6.8–7.5 ppm), and oxadiazole carbons (δ 160–170 ppm) .
- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- HPLC-PDA/MS : Assess purity (>95%) and detect by-products using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What are the critical solubility and stability parameters for experimental handling?
Methodological Answer:
- Solubility : Highly soluble in DMSO or DMF; limited solubility in aqueous buffers (use <1% DMSO for biological assays) .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydroquinoline ring .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the thiophene-oxadiazole system .
Advanced: What strategies optimize synthesis yield during scale-up?
Methodological Answer:
- Catalyst screening : Test transition metals (e.g., Pd/C) for cross-coupling steps to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 30 mins) .
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous protons/carbons .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in the oxadiazole ring) .
Advanced: What in silico methods predict environmental fate or biological activity?
Methodological Answer:
- Environmental fate : Use EPI Suite or TEST software to estimate biodegradation half-life, logP, and soil adsorption coefficients .
- Biological activity : Apply molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases, GPCRs) .
- ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability, cytochrome inhibition, and toxicity .
Advanced: What experimental designs assess pharmacokinetic properties?
Methodological Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis .
- In vivo studies :
- Randomized block design : Administer compound in split-plot models (e.g., dose-response in rodents) .
- LC-MS/MS pharmacokinetics : Quantify plasma concentration over time to calculate AUC, Cmax, and t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
